Cas no 2091441-29-9 (2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-)

2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)- 化学的及び物理的性質
名前と識別子
-
- 2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-
-
- インチ: 1S/C12H16N2O2/c1-7(2)6-10-12(15)14-11-8(13)4-3-5-9(11)16-10/h3-5,7,10H,6,13H2,1-2H3,(H,14,15)
- InChIKey: ZJAHFYCWFHBFDP-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC(N)=C2NC(=O)C1CC(C)C
2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363090-0.1g |
5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
2091441-29-9 | 0.1g |
$653.0 | 2023-03-07 | ||
Enamine | EN300-363090-5.0g |
5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
2091441-29-9 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-363090-0.05g |
5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
2091441-29-9 | 0.05g |
$624.0 | 2023-03-07 | ||
Enamine | EN300-363090-10.0g |
5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
2091441-29-9 | 10.0g |
$3191.0 | 2023-03-07 | ||
Enamine | EN300-363090-0.25g |
5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
2091441-29-9 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-363090-0.5g |
5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
2091441-29-9 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-363090-2.5g |
5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
2091441-29-9 | 2.5g |
$1454.0 | 2023-03-07 | ||
Enamine | EN300-363090-1.0g |
5-amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
2091441-29-9 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063036-1g |
5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
2091441-29-9 | 95% | 1g |
¥3717.0 | 2023-03-19 |
2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)- 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-に関する追加情報
Professional Introduction to Compound with CAS No. 2091441-29-9 and Product Name: 2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-
The compound with the CAS number 2091441-29-9 and the product name 2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)- represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the benzoxazinone class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amino group at the 5-position and an isobutyl substituent at the 2-position, contribute to its unique chemical properties and biological interactions.
In recent years, benzoxazinones have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The 5-amino-2-(2-methylpropyl) moiety in this compound is particularly noteworthy, as it introduces a polar functional group that can enhance solubility and binding affinity to biological targets. This feature makes it a promising candidate for further investigation in drug discovery and development.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with diseases such as cancer. Studies have shown that benzoxazinones can inhibit the activity of various enzymes and receptors involved in tumor growth and progression. The 5-amino group in particular has been identified as a key site for interaction with biological targets, potentially leading to the development of novel therapeutic agents. Additionally, the isobutyl substituent at the 2-position may contribute to steric hindrance, influencing the compound's binding affinity and selectivity.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of heterocyclic compounds like 2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-. Molecular docking studies have revealed that this compound can interact with several key proteins involved in cancer signaling pathways. These interactions may lead to the development of inhibitors that could block tumor growth or induce apoptosis in cancer cells. Furthermore, the compound's ability to cross cell membranes suggests potential applications in drug delivery systems designed to target tumors directly.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 5-amino group necessitates protective group strategies to prevent unwanted side reactions during synthesis. Similarly, the isobutyl substituent must be incorporated at an appropriate stage to avoid interference from other reactive functional groups. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one with greater efficiency and precision.
From a medicinal chemistry perspective, 2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)- represents an exciting opportunity for further exploration. Its unique structural features and potential biological activities make it a valuable candidate for preclinical studies aimed at identifying new therapeutic targets. Additionally, its compatibility with various synthetic approaches allows for modifications that could enhance its pharmacological properties or improve its suitability for clinical development.
In conclusion, the compound with CAS number 2091441-29-9 and product name 2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)- is a promising candidate for further research in pharmaceutical chemistry and medicinal biology. Its structural features and potential biological activities make it an attractive subject for future studies aimed at developing novel therapeutic agents. As research continues to uncover new applications for benzoxazinones like this one, their role in addressing various diseases will likely become even more significant.
2091441-29-9 (2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-) 関連製品
- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)
- 293736-67-1(Berubicin hydrochloride)
- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)
- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)
- 305346-91-2(2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide)
- 38985-69-2(2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole)
- 1806840-16-3(Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)
- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)




